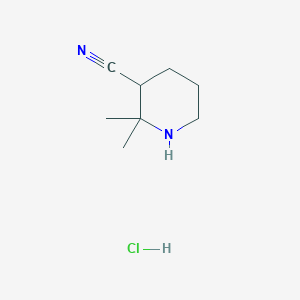

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride

Overview

Description

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molecular weight of 174.67 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its high purity, typically not less than 98% .

Preparation Methods

The synthesis of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethylpiperidine with a cyanating agent under controlled conditions to form the carbonitrile group . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Piperidine derivatives, including 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride, are significant in drug discovery due to their structural versatility. They serve as building blocks for synthesizing pharmacologically active compounds.

- Pharmacological Properties : Research indicates that piperidine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The compound is being studied for its interactions with various biological targets, including enzymes and receptors involved in neurological disorders .

Neurodegenerative Disease Research

Recent studies have highlighted the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The compound may act as an inhibitor of enzymes like BACE1 (Beta-site APP Cleaving Enzyme 1), which is crucial in the development of amyloid plaques associated with Alzheimer's pathology .

- Case Study : In a study involving novel piperidine derivatives, compounds similar to this compound were shown to inhibit BACE1 activity effectively, suggesting potential therapeutic applications in cognitive disorders .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution and functionalization reactions.

- Applications in Synthesis : It can be used to produce complex organic molecules that are essential in pharmaceuticals and agrochemicals. The ability to modify the piperidine ring opens avenues for creating targeted therapies with improved efficacy and reduced side effects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride can be compared with other similar compounds such as:

2,2-Dimethylpiperidine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.

3-Cyanopiperidine: Similar structure but without the dimethyl substitution, leading to different chemical properties and reactivity.

2,2-Dimethylpiperidine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, resulting in different biological activity and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry .

Biological Activity

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in various therapeutic areas, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄ClN₂

- Molecular Weight : 176.68 g/mol

- CAS Number : 1374658-07-7

The presence of the carbonitrile group in its structure enhances its reactivity and potential interactions with biological targets compared to other piperidine derivatives.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate metabolic pathways.

- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that are crucial for cellular functions.

- Cytotoxic Effects : Research indicates potential cytotoxicity against certain cancer cell lines, suggesting its role as an anticancer agent.

1. Cancer Therapy

Recent studies have highlighted the compound's potential in cancer treatment. For instance:

- A study demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

2. Neurodegenerative Diseases

The compound's ability to modulate neurotransmitter activity positions it as a candidate for treating neurodegenerative disorders like Alzheimer's disease:

- Research has shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, which is critical for cognitive function .

3. Pain Management

Studies indicate that this compound may reduce nociceptive signaling in animal models, suggesting potential analgesic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,2-Dimethylpiperidine | Lacks carbonitrile group | Less reactive; limited enzyme inhibition |

| 3-Cyanopiperidine | Similar structure without dimethyl substitution | Different reactivity; potential anticancer properties |

| 2,2-Dimethylpiperidine-3-carboxamide | Contains carboxamide instead of carbonitrile | Different biological activity; potential anti-inflammatory effects |

Case Studies and Research Findings

Several key studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Neuroscience Letters showed enhanced synaptic plasticity in rat hippocampal slices, indicating a role in learning and memory processes.

- Anticancer Properties : Research conducted on various cancer cell lines indicated that the compound inhibited proliferation significantly compared to controls .

- Analgesic Effects : An investigation into pain pathways revealed that the compound reduced nociceptive signaling in animal models, indicating its potential use as an analgesic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethylpiperidine-3-carbonitrile hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of nitrile-containing precursors. Key steps include reflux or microwave-assisted synthesis to enhance reaction rates and yields . Optimization strategies include:

- Reaction Conditions : Microwave irradiation reduces reaction time (e.g., from 12 hours under reflux to 2 hours) while maintaining yields >80%.

- Catalysts : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Answer :

- NMR : ¹H NMR should show resonances for the piperidine ring protons (δ 1.2–2.8 ppm) and methyl groups (δ 1.0–1.5 ppm). The absence of peaks >δ 3.0 ppm confirms successful quaternization of the nitrogen.

- IR : A sharp absorption band near 2240 cm⁻¹ confirms the presence of the nitrile group.

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 174.67 (M⁺) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and conformational stability?

- Methodology :

- X-ray Diffraction : Use SHELX software (SHELXL for refinement) to determine crystal packing. The hydrochloride salt enhances crystallinity, enabling high-resolution data (<1.0 Å) .

- Graph Set Analysis : Assign hydrogen-bonding patterns (e.g., R₂²(8) motifs) to identify stabilizing interactions between the piperidine NH⁺ and chloride ions .

Q. What experimental and computational approaches can elucidate the compound’s mechanism in biological systems?

- Answer :

- In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization. For example, IC₅₀ values <10 µM suggest potential as a kinase inhibitor.

- Docking Studies : Use AutoDock Vina to model interactions with the ATP-binding pocket of PKC-θ. The nitrile group may form hydrogen bonds with Lys436 .

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability (RMSD <2.0 Å).

Q. How can researchers address contradictions in reported synthetic yields and purity across studies?

- Analysis :

- Variable Factors : Differences in solvent purity (e.g., anhydrous vs. 95% ethanol), reaction scale, and heating methods (oil bath vs. microwave).

- Resolution :

- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., temperature, solvent ratio).

- Analytical Cross-Validation : Compare HPLC purity data (e.g., 92% vs. 98%) using identical columns (C18, 5 µm) .

Q. Key Recommendations for Researchers

- Synthesis : Prioritize microwave-assisted methods for scalable, high-yield production.

- Characterization : Combine XRD with DFT calculations (e.g., Gaussian 16) to predict electronic properties.

- Safety : Conduct toxicity assays (e.g., Ames test) given structural similarities to hazardous analogs .

Properties

IUPAC Name |

2,2-dimethylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7,10H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPBFIXSSHPYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCCN1)C#N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.